molecular formula C21H17N5O2 B383757 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612049-26-0

2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B383757
CAS No.: 612049-26-0
M. Wt: 371.4g/mol
InChI Key: PPNKKJJZRKHOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring system fused with a pyrano ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with suitable aldehydes or ketones, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile
  • 2-amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile stands out due to its dual pyridine ring system and the presence of both amino and nitrile functional groups

Properties

CAS No.

612049-26-0

Molecular Formula

C21H17N5O2

Molecular Weight

371.4g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C21H17N5O2/c1-13-8-17-19(21(27)26(13)12-14-4-2-6-24-10-14)18(15-5-3-7-25-11-15)16(9-22)20(23)28-17/h2-8,10-11,18H,12,23H2,1H3

InChI Key

PPNKKJJZRKHOEU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)N1CC4=CN=CC=C4

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)N1CC4=CN=CC=C4

Origin of Product

United States

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